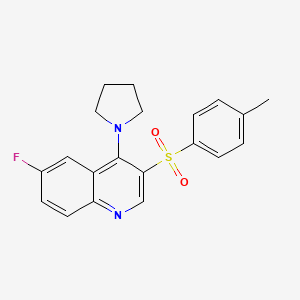

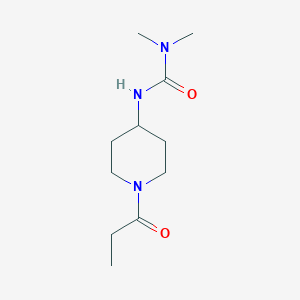

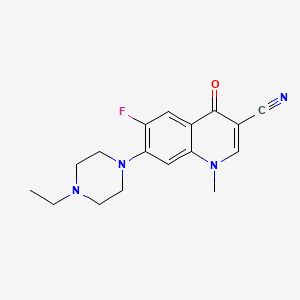

2-(4-bromophenyl)-N-(2-((tetrahydro-2H-pyran-4-yl)thio)ethyl)acetamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

The compound 2-(4-bromophenyl)-N-(2-((tetrahydro-2H-pyran-4-yl)thio)ethyl)acetamide is a synthetic molecule that is not directly discussed in the provided papers. However, the papers do discuss related compounds which can provide insight into the chemical nature and potential reactivity of the compound . For instance, the first paper discusses a flavouring substance that does not occur naturally and is used in food, except for beverages . The second paper provides an in-depth analysis of the molecular structure and vibrational frequencies of a related acetamide, which could suggest similar properties for the compound . The third paper describes the synthesis and biological evaluation of a series of acetamides as opioid kappa agonists, indicating potential biological activity for similar compounds .

Synthesis Analysis

The synthesis of related compounds involves various chemical techniques and optimizations. For example, the third paper describes the synthesis of a series of N-[2-(1-pyrrolidinyl)ethyl]acetamides with different substituents, indicating that the synthesis of such compounds can be varied to produce a range of analogues with different properties . Although the exact synthesis of 2-(4-bromophenyl)-N-(2-((tetrahydro-2H-pyran-4-yl)thio)ethyl)acetamide is not detailed, similar synthetic routes may be employed, involving the acylation of amines and subsequent modifications.

Molecular Structure Analysis

The molecular structure of acetamides can be analyzed using various spectroscopic techniques and theoretical calculations, as shown in the second paper . The optimized molecular structure, vibrational frequencies, and corresponding vibrational assignments can be investigated using software packages like Gaussian09. The geometrical parameters obtained from such studies are often in agreement with X-ray diffraction (XRD) data. Additionally, the stability of the molecule can be analyzed using natural bond orbital (NBO) analysis, which provides insight into hyper-conjugative interactions and charge delocalization within the molecule.

Chemical Reactions Analysis

The chemical reactivity of acetamides can be inferred from studies on related compounds. For instance, the first paper mentions that the substance under investigation is not intended for use in beverages due to the potential for phototransformation . This suggests that similar compounds may also be sensitive to light and could undergo chemical changes upon exposure. Moreover, the presence of functional groups such as the pyran ring and thioether in the compound of interest may influence its reactivity in chemical reactions.

Physical and Chemical Properties Analysis

The physical and chemical properties of acetamides can be diverse. The first paper provides an example of a compound that is used as a flavouring substance, indicating that it has properties suitable for food applications . The second paper's analysis of molecular electrostatic potential and hyperpolarizability suggests that related compounds may have applications in nonlinear optics due to their electronic properties . The third paper's biological evaluation of acetamides as opioid kappa agonists demonstrates that these compounds can have significant physiological effects, which are important considerations for their physical and chemical properties .

Wissenschaftliche Forschungsanwendungen

Novel Coordination Complexes and Antioxidant Activity

- Research on Pyrazole-acetamide Derivatives : Studies have demonstrated the synthesis and characterization of pyrazole-acetamide derivatives and their coordination complexes with Co(II) and Cu(II). These complexes have been examined for their antioxidant activities, revealing significant potential. Such research underscores the utility of acetamide derivatives in developing compounds with potential antioxidant properties (Chkirate et al., 2019).

Heterocyclic Synthesis

- Synthesis of Polyfunctionally Substituted Pyran, Pyridine, and Pyridazine Derivatives : Ethyl α-(3-carbamoyl-4,5,6,7-tetrahydrobenzo[b]thiophen-2-ylhydrazono)acetates have been utilized to generate a variety of heterocyclic derivatives. This highlights the role of acetamide derivatives in the creation of complex heterocyclic structures, which are crucial in pharmaceutical development and other areas of chemistry (Mohareb et al., 2004).

Chemoselective Acetylation

- Acetylation of 2-Aminophenol : Research has focused on the chemoselective monoacetylation of 2-aminophenol to N-(2-hydroxyphenyl)acetamide, highlighting the specificity and efficiency of acetylation processes. This study is significant for the synthesis of pharmaceutical intermediates, showcasing the importance of controlled acetylation in organic synthesis (Magadum & Yadav, 2018).

Antitumor Evaluation

- Synthesis of Heterocyclic Compounds with Antitumor Activity : Another application involves synthesizing various heterocyclic derivatives from 2-cyano-N-(3-cyano-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)-acetamide. These compounds have shown high antiproliferative activity against several cancer cell lines, illustrating the potential of acetamide derivatives in developing novel antitumor agents (Shams et al., 2010).

Pharmacological Assessment

- Novel Acetamide Derivatives as Potential Therapeutics : A study synthesized novel acetamide derivatives and assessed their cytotoxic, anti-inflammatory, analgesic, and antipyretic activities. This demonstrates the broad pharmacological applications of acetamide derivatives in discovering new therapeutic agents (Rani et al., 2016).

Eigenschaften

IUPAC Name |

2-(4-bromophenyl)-N-[2-(oxan-4-ylsulfanyl)ethyl]acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H20BrNO2S/c16-13-3-1-12(2-4-13)11-15(18)17-7-10-20-14-5-8-19-9-6-14/h1-4,14H,5-11H2,(H,17,18) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GCVVVSIZGQFOAR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCC1SCCNC(=O)CC2=CC=C(C=C2)Br |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H20BrNO2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

358.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(4-bromophenyl)-N-[2-(oxan-4-ylsulfanyl)ethyl]acetamide | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-(ethylthio)-N-(2-(7-oxofuro[2,3-c]pyridin-6(7H)-yl)ethyl)benzamide](/img/structure/B2524689.png)

![N-(3-acetylphenyl)-2-((6-(p-tolyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)acetamide](/img/structure/B2524694.png)

![1-[(2-bromo-5-chloro-4-methylphenyl)sulfonyl]-3-methyl-1H-pyrazole](/img/structure/B2524698.png)

![2-[2-Methoxy-4-(prop-1-en-1-yl)phenoxymethyl]oxirane](/img/structure/B2524704.png)